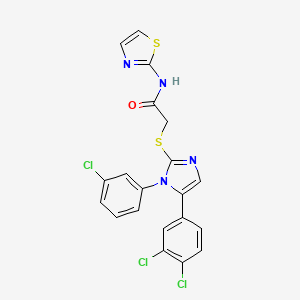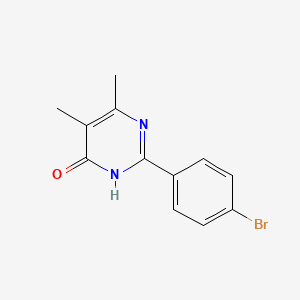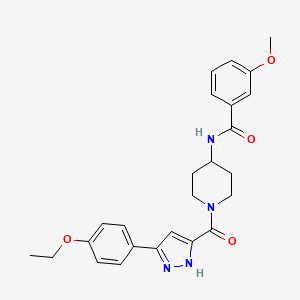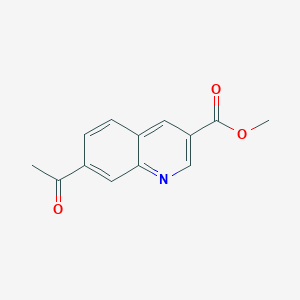![molecular formula C16H11ClF6N2O B2862046 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide CAS No. 478063-77-3](/img/structure/B2862046.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of similar compounds includes three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving similar compounds are generally characterized by the exchange of chlorine and fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by their distinctive physical–chemical properties, which are thought to be due to the presence of a fluorine atom and a pyridine in their structure .科学的研究の応用
Synthesis and Chemical Reactions
- Intramolecular cyclization of acetamide derivatives leads to the formation of pyridin-2(1H)-ones, which have applications in the synthesis of heterocyclic compounds with potential biological activity (Savchenko et al., 2020).
- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs show their potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their application in renewable energy technologies (Mary et al., 2020).
- The evaluation of N-substituted acetamides as corrosion inhibitors demonstrates their potential application in protecting metals from corrosion, which is crucial in industrial and environmental contexts (Yıldırım & Cetin, 2008).
Biological and Pharmacological Applications
- Certain acetamide derivatives are explored for their antimicrobial activities, providing insights into the development of new antibacterial and antifungal agents (Gouda et al., 2010).
- The synthesis and evaluation of new long alkyl side chain acetamide derivatives as corrosion inhibitors showcase their potential industrial applications in preventing metal degradation (Yıldırım & Cetin, 2008).
Material Science Applications
- Research on soluble polyimides derived from polycondensation of specific acetamide derivatives with aromatic dianhydrides reveals their excellent solubility and thermal stability, making them suitable for high-performance polymer applications (Zhang et al., 2007).
Environmental Science Applications
- The application of specific acetamide derivatives in the synthesis of compounds with potential use as fungicides, such as fluazinam, highlights their role in agricultural chemistry and pest control (Jeon et al., 2013).
作用機序
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may be involved in a variety of biochemical processes .
Pharmacokinetics
The presence of multiple fluorine atoms in the molecule suggests that it may have high lipophilicity, which could potentially enhance its bioavailability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N2O/c17-12-5-11(16(21,22)23)8-24-13(12)6-14(26)25-7-9-2-1-3-10(4-9)15(18,19)20/h1-5,8H,6-7H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLAYBNIFQVRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)



![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)


![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2861977.png)

![Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2861982.png)

![2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B2861984.png)
